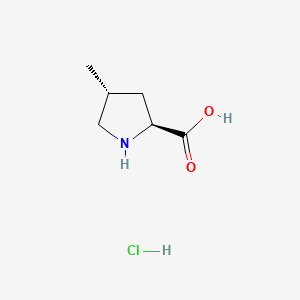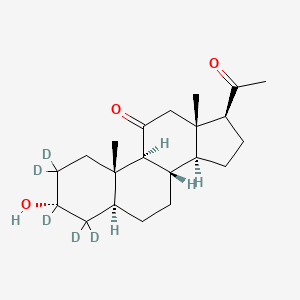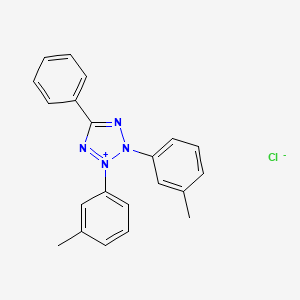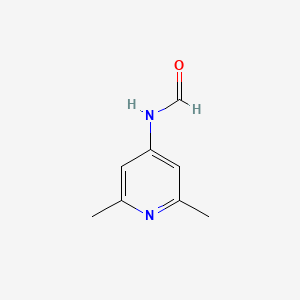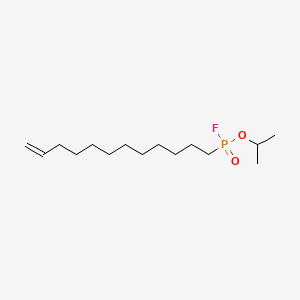
Fluorophosphonate d'isopropyl dodéc-11-ényle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Isopropyl dodec-11-enylfluorophosphonate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Isopropyl dodec-11-enylfluorophosphonate (IDEFP) primarily targets the central cannabinoid receptor (CB1) and Fatty Acid Amide Hydrolase (FAAH) . The CB1 receptor is a G protein-coupled receptor located in the central nervous system and is involved in mediating the psychoactive effects of cannabis. FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides with a variety of physiological functions including pain relief and inflammation.
Mode of Action
IDEFP acts as an antagonist to the CB1 receptor and an inhibitor to FAAH . It binds to these targets and inhibits their activity, with similar potencies (IC50 = 2 nM) . This means that it prevents the normal signaling through the CB1 receptor and the breakdown of endocannabinoids by FAAH.
Biochemical Pathways
By inhibiting FAAH, IDEFP increases the levels of endocannabinoids, which are natural ligands for the CB1 receptor . This can enhance the signaling through the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory. The exact downstream effects can vary depending on the specific physiological context.
Pharmacokinetics
As an organophosphorus ester, it is likely to be lipophilic and able to cross the blood-brain barrier to reach its central targets .
Result of Action
The inhibition of FAAH and antagonism of the CB1 receptor by IDEFP can lead to changes in the signaling through the endocannabinoid system . This can have a variety of effects at the molecular and cellular level, potentially influencing processes such as pain sensation, mood, and memory.
Analyse Biochimique
Biochemical Properties
Isopropyl dodec-11-enylfluorophosphonate interacts with the central cannabinoid receptor (CB1) and FAAH . The nature of these interactions involves the compound acting as an antagonist to the CB1 receptor and an inhibitor to FAAH .
Cellular Effects
The effects of Isopropyl dodec-11-enylfluorophosphonate on cells are primarily mediated through its interactions with the CB1 receptor and FAAH . By antagonizing the CB1 receptor and inhibiting FAAH, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isopropyl dodec-11-enylfluorophosphonate exerts its effects at the molecular level through binding interactions with the CB1 receptor and FAAH . This leads to the inhibition of these biomolecules, resulting in changes in gene expression .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse du fluorophosphate de dodéc-11-ényle d'isopropyle implique la réaction de l'alcool dodéc-11-énylique avec du trichlorure de phosphore et de l'alcool isopropylique en présence d'un agent fluorant . La réaction se produit généralement dans des conditions de température et de pression contrôlées pour garantir un rendement et une pureté élevés.
Méthodes de production industrielle : La production industrielle du fluorophosphate de dodéc-11-ényle d'isopropyle suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et une surveillance continue des paramètres de réaction afin de maintenir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le fluorophosphate de dodéc-11-ényle d'isopropyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides phosphoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en phosphonates.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de fluor par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols sont employés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Acides phosphoniques.
Réduction : Phosphonates.
Substitution : Divers phosphonates substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le fluorophosphate de dodéc-11-ényle d'isopropyle a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme sonde dans des études d'affinité chimique.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans des formulations chimiques spécialisées.
5. Mécanisme d'action
Le fluorophosphate de dodéc-11-ényle d'isopropyle exerce ses effets en antagonisant le récepteur cannabinoïde central (CB1) et en inhibant l'hydrolase des amides d'acides gras (FAAH). Le composé se lie aux sites actifs de ces cibles, bloquant leur activité et modulant les voies de signalisation endocannabinoïdes . Ce mécanisme d'inhibition double est responsable de ses effets thérapeutiques potentiels dans la gestion de la douleur et la neuroprotection .
Composés similaires :
Fluorophosphate de dodécyle d'isopropyle : Structure similaire mais sans double liaison dans la chaîne alkyle.
Fluorure de dodécanesulfonyle d'isopropyle : Un autre composé organophosphoré ayant des effets inhibiteurs similaires sur les récepteurs cannabinoïdes.
Unicité : Le fluorophosphate de dodéc-11-ényle d'isopropyle est unique en raison de son double inhibition de CB1 et de la FAAH, ce qui n'est pas courant dans d'autres composés similaires. Cette double action en fait un outil précieux dans la recherche axée sur le système endocannabinoïde et ses processus physiologiques associés .
Comparaison Avec Des Composés Similaires
Isopropyl dodecylfluorophosphonate: Similar in structure but lacks the double bond in the alkyl chain.
Isopropyl dodecanesulfonyl fluoride: Another organophosphorus compound with similar inhibitory effects on cannabinoid receptors.
Uniqueness: Isopropyl dodec-11-enylfluorophosphonate is unique due to its dual inhibition of CB1 and FAAH, which is not commonly observed in other similar compounds. This dual action makes it a valuable tool in research focused on the endocannabinoid system and its associated physiological processes .
Propriétés
IUPAC Name |
12-[fluoro(propan-2-yloxy)phosphoryl]dodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30FO2P/c1-4-5-6-7-8-9-10-11-12-13-14-19(16,17)18-15(2)3/h4,15H,1,5-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGAHLUSUUTRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CCCCCCCCCCC=C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30FO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isopropyl Dodec-11-enylfluorophosphonate interact with Lecithin:cholesterol acyltransferase (LCAT)?
A: Isopropyl Dodec-11-enylfluorophosphonate acts as an acyl intermediate-like inhibitor of LCAT. [] While the provided abstract doesn't detail the specific binding interactions, it highlights that the compound helps reveal the active conformation of LCAT when studied in conjunction with an activator molecule. This suggests that Isopropyl Dodec-11-enylfluorophosphonate likely binds to the enzyme's active site, mimicking a stage of the natural substrate's binding during catalysis.
Q2: The research mentions Isopropyl Dodec-11-enylfluorophosphonate as a potential tool for studying cannabinoid receptors. Could you elaborate on this?
A: Research suggests that Isopropyl Dodec-11-enylfluorophosphonate can be used as a precursor to develop high-potency chemical affinity probes for the cannabinoid CB1 receptor. [] By reducing Isopropyl Dodec-11-enylfluorophosphonate with hydrogen (or tritium), researchers can synthesize Isopropyl Dodecylfluorophosphonate. This derivative shows promising affinity for the CB1 receptor (IC50 0.5–7 nM) and could be further developed into a valuable tool for studying these receptors in the brain.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





